

# Technical Support Center: Optimizing Elvitegravir Dosage in Pediatric HIV Research

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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing **elvitegravir** dosage in pediatric HIV research.

### **Troubleshooting Guides**

Issue: High inter-patient variability in **elvitegravir** plasma concentrations.

Question: We are observing significant variability in elvitegravir pharmacokinetic (PK)
parameters (AUC, Cmax, Ctrough) among pediatric participants of the same age and weight.
What could be the contributing factors and how can we address this?

#### Answer:

- Developmental Changes: Pharmacokinetics of antiretroviral drugs can be influenced by developmental changes in children.[1]
- Formulation Issues: Challenges with the palatability of liquid formulations or the need to crush or split tablets can lead to inconsistent dosing and absorption.[1][2]
- Adherence: Poor adherence to treatment regimens is a significant factor affecting drug exposure.[1]
- Genetic Factors: Genetic variations, such as in CYP2B6, can influence drug metabolism,
   although this is more established for other antiretrovirals like efavirenz.[3]



#### Recommendations:

- Implement therapeutic drug monitoring (TDM) to individualize doses.
- Utilize and assess the acceptability of newer, more palatable pediatric formulations where available.[4][5]
- Reinforce adherence counseling with caregivers and participants.
- Collect data on potential genetic factors that may influence **elvitegravir** metabolism.

Issue: Sub-optimal **elvitegravir** trough concentrations (Ctrough) despite adherence to the prescribed dose.

 Question: Some participants in our study have elvitegravir Ctrough levels below the proteinbinding adjusted IC95 (44.5 ng/mL), raising concerns about potential for virologic failure.
 What are the potential causes and mitigation strategies?

#### Answer:

- Drug-Drug Interactions: Co-administration of elvitegravir with certain medications can alter its concentration. For instance, antacids can decrease elvitegravir serum concentrations.[6][7] Conversely, drugs that induce CYP3A4 can also lead to lower exposure.[8]
- Food Effect: Elvitegravir should be administered with food to ensure optimal absorption.
   [7][9]
- Dosing Regimen: The timing and consistency of dosing are crucial.
- Recommendations:
  - Thoroughly review all concomitant medications for potential interactions. A drug interaction checker is a useful tool.[9]
  - Ensure participants and their caregivers understand the importance of taking elvitegravir with food.



If Ctrough remains low, consider if a dose adjustment is possible within the study protocol, especially if using formulations that are not fixed-dose combinations. For fixeddose combinations, a switch to an alternative regimen may be necessary if virologic failure occurs.

Issue: Managing adverse events in a pediatric population.

- Question: What are the common adverse events associated with elvitegravir-containing regimens in children, and how should they be monitored and managed?
- Answer:
  - Common Adverse Events: In clinical trials, elvitegravir-containing regimens have been generally well-tolerated.[10] Commonly reported adverse events include diarrhea, nausea, headache, and fatigue.[9][11]
  - Renal Toxicity: Tenofovir prodrugs, often co-formulated with elvitegravir, have been associated with renal toxicity, including acute renal failure and Fanconi syndrome.[12][13]
  - Bone Mineral Density: Decreases in bone mineral density have been observed in pediatric patients receiving tenofovir disoproxil fumarate.[13]
  - Monitoring and Management:
    - Monitor serum creatinine, serum phosphorus, estimated creatinine clearance (CrCl),
       urine glucose, and urine protein at baseline and regularly throughout the study.[7][9]
    - Closely monitor for any gastrointestinal side effects and provide supportive care as needed.
    - In cases of significant or persistent adverse events, a dose reduction (if applicable) or discontinuation of the study drug may be required.

# Frequently Asked Questions (FAQs)

Question: What are the approved elvitegravir-containing fixed-dose combinations (FDCs)
 for pediatric use?



- Answer: Elvitegravir is available in the following FDCs for pediatric populations, with specific weight and age restrictions:
  - Genvoya® (elvitegravir/cobicistat/emtricitabine/tenofovir alafenamide E/C/F/TAF):
     Approved for children weighing at least 25 kg.[9][14] A lower dose formulation is available in Europe for children weighing 14 kg to less than 25 kg.[5][9]
  - Stribild® (elvitegravir/cobicistat/emtricitabine/tenofovir disoproxil fumarate E/C/F/TDF):
     Approved for children and adolescents aged 12 years and older weighing at least 35 kg.[9]
     [14]
- Question: Why is cobicistat or ritonavir co-administered with elvitegravir?
- Answer: Elvitegravir is primarily metabolized by the cytochrome P450 3A4 (CYP3A4)
   enzyme.[9] Cobicistat and ritonavir are potent inhibitors of CYP3A4. By "boosting"
   elvitegravir with one of these agents, its metabolism is slowed, leading to increased plasma concentrations and allowing for once-daily dosing.[9]
- Question: Are there challenges with elvitegravir resistance in pediatric populations?
- Answer: While elvitegravir has been shown to be effective, as a first-generation integrase
  inhibitor, it has a lower genetic barrier to resistance compared to second-generation INSTIs
  like dolutegravir and bictegravir.[15] However, in clinical trials with treatment-naive
  adolescents, no emergent resistance to the components of elvitegravir-containing FDCs
  was detected at 24 weeks.[10]
- Question: What are the key pharmacokinetic targets for elvitegravir in pediatric studies?
- Answer: A key target is to achieve elvitegravir trough concentrations (Ctrough) above the in vitro protein-binding adjusted 95% inhibitory concentration (IC95) of 44.5 ng/mL.[10] Clinical studies aim to demonstrate that the pharmacokinetic parameters (AUC, Cmax, and Ctrough) in children are comparable to the exposures found to be safe and effective in adults.[5][10]

### **Data Presentation**

Table 1: Pharmacokinetic Parameters of **Elvitegravir** in Pediatric Populations from Clinical Trials



Study Cohort (Age/We ight)	N	Formula tion	Elvitegr avir Dose	AUCtau (ng*h/m L)	Cmax (ng/mL)	Ctrough (ng/mL)	Referen ce
6 to <12 years (>30 kg)	6	Adult Formulati on + PI/r	85 mg	-	-	-	[10]
6 to <12 years (17 to <30 kg)	8	Pediatric Formulati on + PI/r	50 mg	-	-	-	[10]
12 to <18 years	48	E/C/F/TA F	150 mg	-	-	All > IC95	[10]
≥2 years (14 to <25 kg)	27	Low- dose E/C/F/TA F	90 mg	Within adult range	Within adult range	Within adult range	[4][5]

PI/r: Protease Inhibitor boosted with ritonavir AUCtau: Area under the concentration-time curve over the dosing interval Cmax: Maximum plasma concentration Ctrough: Trough plasma concentration IC95: 95% inhibitory concentration

Table 2: Baseline Characteristics of Pediatric Participants in an Elvitegravir Study

Characteristic	Value (N=27)	Reference
Median Age (years)	6 (Range: 4-8)	[4][5]
Median Body Weight (kg)	19.3 (Range: 17.0-20.5)	[4][5]
Median CD4 Count (cells/μl)	1061 (Range: 895-1315)	[4][5]
Median CD4 Cell Percentage	37.4% (Range: 30.6-40.3)	[4][5]
HIV Transmission Route	92.6% Vertical	[4][5]



# **Experimental Protocols**

Protocol: Pharmacokinetic Evaluation of Elvitegravir in Pediatric Participants

- Study Design: An open-label, multicenter, single-arm study.
- Participant Selection:
  - Inclusion criteria typically include HIV-1 infection, specific age and weight range, virologic suppression on a stable antiretroviral regimen for at least 6 months, and adequate CD4 count.[5][16]
  - Exclusion criteria often include known resistance to study drugs, significant renal or hepatic impairment, and pregnancy.[17]
- Dosing: Participants receive an age and weight-appropriate dose of an **elvitegravir**-containing regimen once daily with food.
- Pharmacokinetic Sampling:
  - o Intensive PK sampling is conducted at steady-state (e.g., at week 2 or 4).
  - Blood samples are collected pre-dose and at multiple time points post-dose (e.g., 1, 2, 4, 6, 8, 12, and 24 hours).
- Bioanalytical Method:
  - Plasma concentrations of elvitegravir and other co-formulated drugs are determined using a validated bioanalytical method, typically high-performance liquid chromatography with tandem mass spectrometry (HPLC-MS/MS).[18]
  - The method should be validated according to regulatory guidelines (e.g., FDA or EMA) for accuracy, precision, selectivity, and stability.[18][19]
- Data Analysis:
  - Pharmacokinetic parameters (AUC, Cmax, Ctrough) are calculated using noncompartmental analysis.



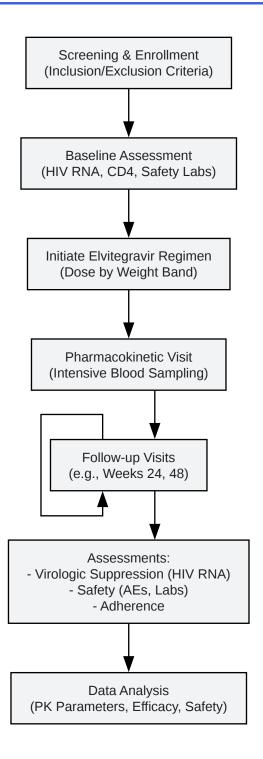
 Geometric mean ratios are used to compare pediatric PK parameters to those observed in adults.[10]

Protocol: Safety and Efficacy Monitoring

- Safety Assessments:
  - Adverse events are monitored and recorded at each study visit.
  - Laboratory safety tests (hematology, chemistry, urinalysis) are performed at baseline and at specified intervals throughout the study.[10]
  - Renal function (serum creatinine, eGFR) and bone health markers may be monitored, especially with tenofovir-containing regimens.
- Efficacy Assessments:
  - Plasma HIV-1 RNA levels are measured at baseline and regular intervals (e.g., weeks 24 and 48) to assess virologic suppression.[4][5]
  - CD4 cell counts and percentages are monitored to evaluate immune reconstitution.
- · Adherence and Acceptability:
  - Adherence can be assessed through pill counts, questionnaires, or electronic monitoring.
     [5]
  - For pediatric formulations, palatability and acceptability are often evaluated using questionnaires for caregivers and participants.[4][5]

# **Visualizations**

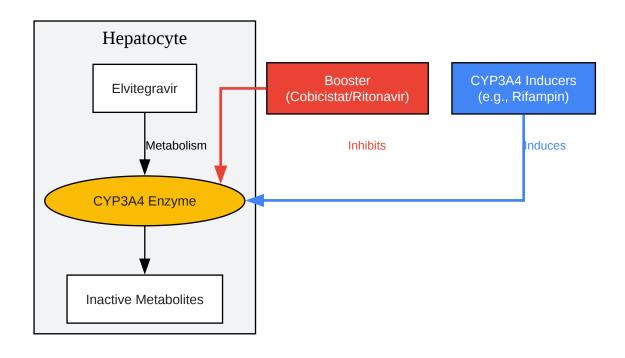




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Caption: A typical experimental workflow for a pediatric **elvitegravir** clinical trial.





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Caption: Simplified pathway of **elvitegravir** metabolism and key drug interactions.

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